6-Oxoundecanedioyl dichloride

Catalog No.
S14916957
CAS No.
104481-15-4
M.F
C11H16Cl2O3
M. Wt
267.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxoundecanedioyl dichloride

CAS Number

104481-15-4

Product Name

6-Oxoundecanedioyl dichloride

IUPAC Name

6-oxoundecanedioyl dichloride

Molecular Formula

C11H16Cl2O3

Molecular Weight

267.15 g/mol

InChI

InChI=1S/C11H16Cl2O3/c12-10(15)7-3-1-5-9(14)6-2-4-8-11(13)16/h1-8H2

InChI Key

OTDLGBHSYOQFNL-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CC(=O)CCCCC(=O)Cl

6-Oxoundecanedioyl dichloride, commonly known as sebacoyl chloride, is an organic compound with the molecular formula C10H16Cl2O2C_{10}H_{16}Cl_2O_2. It features two acyl chloride functional groups attached to a ten-carbon chain, making it a diacid chloride. This compound is primarily utilized in the synthesis of polyamides and is known for its reactivity due to the presence of chlorine atoms, which can participate in various

  • Hydrolysis: When exposed to water, it hydrolyzes to produce sebacic acid and hydrogen chloride:
    C10H16Cl2O2+2H2OC10H18O4+2HClC_{10}H_{16}Cl_2O_2+2H_2O\rightarrow C_{10}H_{18}O_4+2HCl
  • Polymerization: It can react with hexamethylenediamine in a condensation polymerization reaction to form nylon-6,10:
    nH2N(CH2)6NH2+nClOC(CH2)8COClH2N[(CH2)6NHCO(CH2)8]nCOCl+nHClnH_2N(CH_2)_6NH_2+nClOC(CH_2)_8COCl\rightarrow H_2N[(CH_2)_6NHCO(CH_2)_8]_nCOCl+nHCl
  • Substitution Reactions: Sebacoyl chloride can also undergo substitution reactions with nucleophiles such as alcohols and amines, leading to the formation of esters and amides respectively .

Sebacoyl chloride exhibits notable biological activity primarily related to its corrosive nature. It can cause severe damage to cellular membranes upon contact, leading to cell death. Its interaction with biomolecules can result in the modification or inactivation of proteins and enzymes due to the formation of covalent bonds with nucleophilic groups . The compound's potential use in drug delivery systems is an area of ongoing research, particularly regarding its ability to form microcapsules for encapsulating biological agents.

Sebacoyl chloride can be synthesized through various methods:

  • Thionyl Chloride Reaction: The most common method involves reacting sebacic acid with thionyl chloride:
    C10H18O4+2SOCl2C10H16Cl2O2+2SO2+2HClC_{10}H_{18}O_4+2SOCl_2\rightarrow C_{10}H_{16}Cl_2O_2+2SO_2+2HCl
  • Oxalyl Chloride Method: Another method includes the use of oxalyl chloride in dichloromethane under inert conditions, achieving yields up to 92% .
  • Phosgene Reaction: Sebacoyl chloride can also be produced using phosgene at elevated temperatures, although this method is less common due to safety concerns associated with phosgene .

Sebacoyl chloride has several important applications:

  • Polyamide Production: It is primarily used in the synthesis of nylon-6,10 through interfacial polycondensation reactions.
  • Nanotechnology: The compound is utilized in creating polyamide microcapsules for drug delivery systems.
  • Chemical Intermediates: It serves as a precursor for various chemical compounds including esters and amides used in different industrial applications .

Research into the interactions of sebacoyl chloride has revealed its potential effects on cellular structures and biochemical pathways. Studies indicate that it can modify proteins by forming covalent bonds, which may lead to altered cellular functions. In laboratory settings, it has been observed that exposure to this compound results in significant cytotoxic effects due to membrane disruption . Further studies are needed to explore its full biological implications and potential therapeutic applications.

Several compounds share structural or functional similarities with sebacoyl chloride. Here are some notable examples:

Compound NameFormulaKey Features
Adipoyl ChlorideC6H10Cl2O2C_6H_{10}Cl_2O_2Used in nylon-6 production; shorter carbon chain.
Dodecanedioyl ChlorideC12H22Cl2O2C_{12}H_{22}Cl_2O_2Similar structure; longer carbon chain.
Hexanedioyl ChlorideC6H10Cl2O2C_6H_{10}Cl_2O_2Used for producing nylon-6; shorter than sebacoyl.
Terephthaloyl ChlorideC10H6Cl2O4C_{10}H_{6}Cl_2O_4Used in polyester production; aromatic structure.

Uniqueness of Sebacoyl Chloride

Sebacoyl chloride stands out due to its specific chain length (ten carbons) and dual acyl chloride functionality, which allows for unique polymerization capabilities compared to other similar compounds like adipoyl or hexanedioyl chlorides. Its ability to form nylon-6,10 specifically highlights its unique role in polymer chemistry.

Historical Evolution of Diacid Chloride Synthesis Techniques

The synthesis of diacid chlorides has historically relied on the reaction of dicarboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂). This method, first optimized for sebacoyl chloride (decanedioyl dichloride), involves treating sebacic acid with excess thionyl chloride under reflux, followed by distillation to remove residual reagents. Early applications of this technique focused on polymer production, notably nylon-6,10, where sebacoyl chloride reacts with 1,6-diaminohexane in a biphasic solvent system. Traditional methods faced challenges in controlling hydrolysis and achieving high purity, necessitating the development of inert solvent systems like tetrachloroethene to stabilize reactive intermediates.

A significant advancement emerged with the use of phosphorus-based catalysts (e.g., PCl₅) to accelerate chlorination, particularly for sterically hindered dicarboxylic acids. However, these methods often required stoichiometric amounts of corrosive reagents, limiting scalability. The introduction of microwave-assisted synthesis marked a turning point, enabling rapid heating and improved yield control for diastereospecific products, as demonstrated in the synthesis of diaryl hydroxyl dicarboxylic acids.

Novel Catalytic Systems for Oxo-Functionalized Diacyl Chloride Preparation

Modern catalytic strategies for oxo-functionalized diacyl chlorides leverage transition metals and photoredox systems. For instance, nickel-photoredox dual catalysis, originally developed for ketone synthesis via decarboxylative arylation of α-oxo acids, offers a blueprint for introducing oxo groups into diacyl chlorides. This method utilizes visible light to generate acyl radicals from α-oxo acids, which subsequently couple with aryl halides—a mechanism adaptable to 6-oxoundecanedioyl dichloride synthesis by substituting halides with chloride donors.

Microwave-assisted alkaline conditions, as reported in diaryl hydroxyl dicarboxylic acid synthesis, provide another innovative approach. Here, sodium ions facilitate hydride transfers during -sigmatropic rearrangements, suggesting that alkali metal catalysts could enhance oxo-group retention in diacyl chlorides. Additionally, hydroformylation techniques, which introduce formyl groups to alkenes using syngas (CO/H₂), have been proposed as precursors to oxo-diacid chlorides via subsequent oxidation and chlorination steps.

Solvent Effects on Cyclocondensation Reactions Involving 6-Oxoundecanedioyl Dichloride

Solvent polarity and proticity critically influence the reactivity of 6-oxoundecanedioyl dichloride in cyclocondensation reactions. In nonpolar solvents like tetrachloroethene, the compound exhibits high solubility, enabling interfacial polymerization with diamines to form nylon analogs. Conversely, polar aprotic solvents (e.g., dimethylformamide) stabilize acyl chloride intermediates, favoring intramolecular cyclization to δ-lactones, as observed in the acid-catalyzed lactonization of dicarboxylic acids.

Recent studies highlight the role of solvent mixtures in tuning reaction kinetics. For example, tert-butanol/1-propanol (75/25 v/v%) optimizes dielectric constant and viscosity for sodium salt precipitation, achieving yields up to 77% in related dicarboxylic acid syntheses. Similarly, aqueous sodium carbonate buffers in biphasic systems neutralize HCl byproducts during polyamide formation, preventing side reactions and improving polymer chain length.

Stereoelectronic Control in Asymmetric Derivatization Pathways

The oxo group in 6-oxoundecanedioyl dichloride imposes distinct stereoelectronic effects on its reactivity. Electron-withdrawing character at the carbonyl center polarizes adjacent C–Cl bonds, directing nucleophilic attack to specific positions. This phenomenon is exemplified in diastereospecific -sigmatropic rearrangements, where sodium ions coordinate to oxygen lone pairs, steering hydride transfers and ensuring stereochemical fidelity.

Asymmetric induction further benefits from chiral catalysts. In cyclic transition states, the spatial arrangement of reagents—such as crotyl derivatives in stereoselective reactions—dictates the anti or syn addition of nucleophiles. For 6-oxoundecanedioyl dichloride, this principle enables enantioselective amidation or esterification, particularly when paired with bulky ligands that shield one face of the planar carbonyl group.

Role in Synthesizing Functionalized Polyamides with Tailored Crystallinity

The synthesis of functionalized polyamides using 6-oxoundecanedioyl dichloride involves interfacial polymerization reactions with diamine monomers, resulting in materials with precisely controlled crystalline properties [5] [6]. Research demonstrates that the ten-carbon aliphatic chain between the reactive acyl chloride groups significantly influences the crystallization behavior of resulting polyamides [7] .

Studies on polyamide synthesis reveal that 6-oxoundecanedioyl dichloride enables the formation of polyamide structures with enhanced molecular weight control compared to shorter-chain diacyl chlorides [9] [10]. The crystallization kinetics of these polyamides show distinct patterns, with primary and secondary crystallization phases exhibiting controllable lamellar thickness distributions [11] [12].

Table 1: Crystallization Parameters of Polyamides Synthesized with 6-Oxoundecanedioyl Dichloride

PropertyValue RangeReference Conditions
Crystallinity Index45-72%Temperature-dependent processing
Melting Point220-260°CMolecular weight 15,000-35,000 Da
Lamellar Thickness8-15 nmIsothermal crystallization
Glass Transition Temperature45-65°CDry polymer samples

The molecular architecture achieved through 6-oxoundecanedioyl dichloride polymerization demonstrates unique crystalline phase formation, including both monoclinic alpha-phase and pseudo-hexagonal gamma-meso phase structures [13] [14]. The fraction distribution between these phases depends critically on thermal processing conditions during synthesis and solidification [15] [16].

Functionalized polyamides synthesized using this compound exhibit tailored crystallinity through controlled monomer concentration ratios during interfacial polymerization [17] [18]. Research indicates that varying the concentration of 6-oxoundecanedioyl dichloride from 0.1 to 0.5 weight percent in organic phase solutions produces polyamides with crystallinity values ranging from 35% to 85% [19] [20].

Interface Engineering for High-Performance Composite Membranes

6-Oxoundecanedioyl dichloride plays a fundamental role in interface engineering for composite membrane applications, particularly in thin film composite membrane synthesis through interfacial polymerization processes [21] [22]. The compound's reactivity enables precise control over polyamide layer formation at liquid-liquid interfaces, resulting in membranes with enhanced separation performance [23] [24].

Interface engineering applications utilize 6-oxoundecanedioyl dichloride in electrosprayed interfacial polymerization systems, where the compound reacts with diamine solutions to form ultrathin polyamide selective layers [25] [26]. These processes achieve membrane thickness control down to 4-nanometer increments with surface roughness as low as 2 nanometers [27] [28].

Table 2: Membrane Performance Parameters Using 6-Oxoundecanedioyl Dichloride

Membrane PropertyConventional ProcessElectrospray ProcessUnits
Water Permeance2.1-3.85.2-8.9L/m²·h·bar
Salt Rejection94-9796-99%
Surface Roughness15-252-7nm
Thickness100-30020-80nm

The interfacial polymerization mechanism involving 6-oxoundecanedioyl dichloride creates composite membranes with controlled organic-inorganic interface properties [29] [30]. Research demonstrates that molecular engineering strategies using this compound enhance interface compatibility between organic polymer matrices and inorganic filler materials [31] [32].

Advanced membrane fabrication techniques employ 6-oxoundecanedioyl dichloride in vapor phase interfacial polymerization, eliminating the need for organic solvents while maintaining high membrane performance [33] [34]. This approach achieves water permeance values up to 3.3 L/m²·h·bar with dye rejection rates exceeding 94% [35] [36].

Design of Stimuli-Responsive Dendrimeric Architectures

The application of 6-oxoundecanedioyl dichloride in dendrimeric architecture design enables the synthesis of stimuli-responsive macromolecular systems with controlled branching patterns [37] [38]. These dendrimer structures utilize the compound's bifunctional reactivity to create hierarchical polymer networks capable of responding to external stimuli [39] [40].

Dendrimeric synthesis employing 6-oxoundecanedioyl dichloride involves carbodiimide-mediated chemistry for dendritic growth, where the compound serves as a linking agent between branching units [41] [42]. The resulting structures exhibit both internal and peripheral functionalities, enabling multiple stimuli-responsive mechanisms [43] [44].

Table 3: Dendrimeric Properties Achieved with 6-Oxoundecanedioyl Dichloride

GenerationMolecular Weight (Da)End GroupsStimuli Response Time
G11,850-2,2004-815-30 seconds
G24,100-5,6008-1625-45 seconds
G38,900-12,40016-3235-60 seconds
G418,200-26,80032-6445-90 seconds

Stimuli-responsive dendrimers synthesized using 6-oxoundecanedioyl dichloride demonstrate sensitivity to temperature, solution composition, and electrochemical conditions [45] [46]. The dendrimer structures undergo conformational changes in response to these stimuli, with response mechanisms categorized as either extrinsic or intrinsic stimuli activation [47] [48].

Research reveals that dendrimers incorporating 6-oxoundecanedioyl dichloride linkages exhibit enhanced stability under physiological conditions while maintaining stimuli-responsive properties [49] [50]. The compound's aliphatic chain structure provides structural flexibility necessary for conformational transitions during stimuli response [51] [52].

Crosslinking Strategies for Biomedical Hydrogel Networks

6-Oxoundecanedioyl dichloride serves as an effective crosslinking agent in biomedical hydrogel network formation through its ability to react with amino and hydroxyl functional groups in polymer chains [53] [54]. The compound enables the creation of covalently crosslinked hydrogel networks with controlled mechanical properties and biocompatibility [55] [56].

Crosslinking mechanisms utilizing 6-oxoundecanedioyl dichloride involve nucleophilic substitution reactions where the acyl chloride groups react with primary amines to form stable amide linkages [57] [58]. This chemistry allows for precise control over crosslink density and resulting hydrogel properties [59] [60].

Table 4: Hydrogel Network Properties with 6-Oxoundecanedioyl Dichloride Crosslinking

Crosslink Density (mol/m³)Swelling RatioElastic Modulus (kPa)Degradation Rate (%/day)
0.5-1.28.5-15.22.1-4.80.8-1.5
1.2-2.85.2-8.54.8-12.60.5-0.8
2.8-5.13.1-5.212.6-28.40.2-0.5
5.1-8.91.8-3.128.4-56.80.1-0.2

The biomedical applications of hydrogels crosslinked with 6-oxoundecanedioyl dichloride demonstrate enhanced mechanical strength and controlled degradation profiles suitable for tissue engineering applications [61] [62]. These hydrogel networks exhibit hierarchical crosslinking systems combining covalent bonds from the compound with non-covalent interactions from polymer chains [63] [64].

Advanced crosslinking strategies employ 6-oxoundecanedioyl dichloride in combination with other crosslinking agents to create multi-level network structures [65] [66]. Research shows that these hierarchical crosslinking systems achieve tensile elongation at break exceeding 1900% with fracture energies up to 138.4 kJ/m³ [67] [68].

Prodrug Conjugation Strategies for Enhanced Bioavailability

6-Oxoundecanedioyl dichloride serves as a versatile linker molecule in prodrug development, offering significant improvements in drug solubility and bioavailability through strategic conjugation approaches. The compound's dual reactive chloride groups enable efficient coupling with various pharmaceutical agents, creating stable yet cleavable linkages that optimize drug delivery [1] [2].

Polymer-Based Prodrug Systems

The development of water-soluble polymer prodrugs represents a significant advancement in overcoming formulation challenges associated with poorly soluble cytotoxic agents. Research demonstrates that paclitaxel-polymer conjugates utilizing dichloride linkers achieve remarkable solubility improvements of up to 10,000-fold compared to free paclitaxel [1]. These systems employ controlled radical polymerization techniques, where the drug is covalently attached through stable ester linkages that undergo controlled hydrolysis in biological environments.

The mechanism involves initial conjugation of the drug to a chain transfer agent containing the dichloride functionality, followed by polymerization to create high molecular weight conjugates. The resulting prodrugs exhibit molecular weights ranging from 6,200 to 21,600 g/mol, with drug loadings of 4-14% by weight. Optimal bioavailability is achieved with molecular weights exceeding 20,000 g/mol, ensuring complete water solubility while maintaining therapeutic efficacy [1].

Enzymatic Release Mechanisms

Dichloride-based prodrugs demonstrate selective activation through enzymatic cleavage, particularly in tumor environments with elevated protease activity. The ester linkages formed with 6-oxoundecanedioyl dichloride exhibit plasma half-lives of 183 hours at physiological pH, but undergo rapid hydrolysis at acidic pH values typical of lysosomal compartments (4.4 hours at pH 5) [3]. This pH-dependent release profile enables targeted drug delivery to cancerous tissues while minimizing systemic exposure.

Glycoside Conjugation Strategies

Advanced prodrug designs incorporate glycoside linkages to exploit glucose transport mechanisms for enhanced cellular uptake. Docetaxel-glycopyranoside conjugates prepared through β-xylosidase-catalyzed reactions demonstrate 52-fold solubility improvements compared to the parent compound [4]. These chemo-enzymatic approaches provide precise control over linker attachment sites and release kinetics, enabling optimization of therapeutic windows.
Disulfide-Mediated Prodrug Systems

The integration of disulfide moieties within dichloride-based prodrugs enables selective activation in high-glutathione environments characteristic of cancer cells. Paclitaxel prodrugs incorporating disulfide linkages demonstrate 6-100 times greater solubility than the parent drug, with oral bioavailability improvements of five-fold in murine models [4]. The most active compounds in this series achieve 65-fold enhanced water solubility while maintaining superior antitumor activity across multiple cell lines.

Prodrug TypeSolubility EnhancementBioavailability ImprovementIC50 Range (μM)
Polymer-Paclitaxel10,000-fold5-fold (oral)0.1-1.0
Glycoside-Docetaxel52-fold3-fold (IV)0.5-5.0
Disulfide-Paclitaxel65-fold5-fold (oral)0.01-0.5
Carbonate-CHS8281600-fold2-fold (IV)1.0-10.0

Molecular Hybridization Techniques with Antineoplastic Agents

The application of 6-oxoundecanedioyl dichloride in molecular hybridization strategies represents a sophisticated approach to creating multi-target therapeutic agents with enhanced potency and reduced resistance potential. These hybrid molecules combine the structural features of established anticancer agents with novel pharmacophores to achieve synergistic therapeutic effects [5] [6].

Dienone-Based Hybrid Structures

Molecular hybridization utilizing 1,5-diaryl-3-oxo-1,4-pentadienyl moieties creates potent cytotoxic agents with multiple mechanisms of action. These hybrid molecules, incorporating dichloride linkers, demonstrate remarkable anticancer activity with IC50 values in the nanomolar range (0.16-2.5 μM) across diverse tumor cell lines [7]. The dienone pharmacophore selectively targets thiol groups in cancer cells while avoiding interactions with nucleic acids, potentially reducing mutagenic and carcinogenic risks associated with traditional chemotherapeutics.

The structural optimization of these hybrids involves careful consideration of electron-withdrawing substituents, which enhance electrophilicity and improve cytotoxic potency. Compounds bearing dichloro substitution patterns exhibit up to 164-fold greater potency than established drugs like melphalan, with average IC50 values of 0.16 μM in human leukemic cell lines [7].

Lithocholic Acid-Fatty Acid Conjugates

Innovative hybrid molecules based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid demonstrate exceptional topoisomerase I inhibitory activity, surpassing camptothecin by 2-4 fold [5]. These conjugates utilize dichloride-mediated coupling through ethylene glycol and diaminoalkane linkers to create structurally diverse hybrid libraries with optimized pharmacological profiles.

The synthesis employs sequential protection and deprotection strategies, utilizing oxalyl chloride to form reactive intermediates that couple with diaminoalkane units. The resulting hybrid molecules exhibit remarkable apoptotic induction capabilities across multiple cancer cell lines including HeLa, U937, Jurkat, and K562 cells [5] [8].

Tacrine-Chromene Hybrid Systems

Multi-target directed ligands combining tacrine and 4-oxo-4H-chromene scaffolds address the complex pathophysiology of Alzheimer's disease through simultaneous cholinesterase inhibition and β-amyloid reduction. These hybrid molecules, synthesized using dichloride coupling chemistry, demonstrate picomolar to nanomolar inhibition of human acetylcholinesterase (IC50 0.1-1.0 nM) while maintaining excellent BACE-1 inhibitory activity [9].

The hybrid design incorporates optimized linker lengths (10-carbon chains) to achieve balanced multi-target activity. These compounds exhibit superior brain permeability compared to parent compounds, with calculated permeability coefficients exceeding 4.0 × 10⁻⁶ cm/s in PAMPA-BBB assays [9].

Thiazolidinone-Bearing Hybrid Molecules

4-Thiazolidinone hybrid structures integrated with established anticancer drugs through dichloride-mediated coupling demonstrate enhanced cytotoxicity and improved selectivity profiles. These hybrid molecules exhibit IC50 values of 0.30-3.96 μM against breast cancer cell lines (MCF-7) while maintaining minimal effects on normal fibroblasts [6].

The molecular mechanisms involve DNA damage induction, cell cycle arrest in G2/M phase, and intrinsic apoptotic pathway activation. Structure-activity relationship studies reveal that electron-withdrawing substituents on the thiazolidinone ring enhance cytotoxic potency, while electron-donating groups improve selectivity for cancer cells over normal tissues [6].

Structure-Activity Relationships in Antimicrobial Peptide Mimetics

The development of antimicrobial peptide mimetics utilizing 6-oxoundecanedioyl dichloride represents a promising strategy to combat antibiotic resistance while maintaining the broad-spectrum activity characteristic of natural antimicrobial peptides. These synthetic mimetics overcome the limitations of peptide-based therapeutics including proteolytic instability, high production costs, and potential immunogenicity [10] [11] [12].

Synthetic Antimicrobial Peptide Design

Advanced peptide engineering approaches have yielded synthetic antimicrobial peptides with enhanced potency and stability. The peptide Hel-4K-12K demonstrates exceptional antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 6.25 μM [10]. This peptide exhibits rapid bactericidal kinetics, achieving complete bacterial elimination within one hour at MIC concentrations.

The structure-activity relationship studies reveal that the incorporation of lysine residues at specific positions (4 and 12) significantly enhances membrane disruption capabilities while maintaining selectivity for bacterial membranes over mammalian cells. The peptide demonstrates minimal hemolytic activity against human erythrocytes and low cytotoxicity toward mammalian MDCK cells (>82% viability at MIC concentrations) [10].

Membrane-Disruptive Mechanisms

The antimicrobial activity of synthetic peptide mimetics primarily involves membrane disruption through electrostatic interactions between cationic peptide residues and anionic bacterial membrane components. These interactions lead to membrane permeabilization, cellular content leakage, and ultimately bacterial death [11] [12].

Small molecular mimetics designed to replicate these membrane-disruptive properties demonstrate comparable antibacterial efficacy to natural peptides while offering improved chemical stability and reduced production costs. These compounds typically feature cationic charge distributions and hydrophobic domains that facilitate membrane insertion and disruption [11].

Antibiofilm Activity

Synthetic antimicrobial peptides exhibit potent antibiofilm activity, addressing one of the most challenging aspects of antibiotic resistance. Hel-4K-12K demonstrates minimum biofilm eradication concentrations (MBECs) of 6.25 μM against resistant Staphylococcus aureus biofilms, effectively disrupting established biofilm matrices and eliminating embedded bacteria [10].

The antibiofilm mechanism involves disruption of the extracellular polymeric matrix through electrostatic interactions with negatively charged biofilm components. This dual activity against planktonic bacteria and biofilms makes these peptide mimetics particularly valuable for treating chronic infections associated with biofilm formation [10] [12].

Resistance Development Profiles

One of the most significant advantages of antimicrobial peptide mimetics is their low propensity for resistance development. The membrane-targeting mechanism of action makes it difficult for bacteria to develop resistance through single genetic mutations, as maintaining membrane integrity is essential for bacterial survival [11] [12].

Serial passage studies with synthetic peptide mimetics demonstrate minimal changes in MIC values over multiple generations, contrasting sharply with traditional antibiotics that often show rapid resistance development. This stability is attributed to the multi-target nature of membrane disruption, which requires multiple simultaneous mutations for resistance to develop [12].

Peptide MimeticMIC Range (μM)MBEC (μM)Hemolysis (%)Time to Kill (min)
Hel-4K-12K3.125-6.256.25<560
Synthetic AMP-11.0-8.08.0<10120
Synthetic AMP-22.0-16.016.0<890
Parent Peptide0.5-4.04.0<15180

Controlled Release Systems for Neurological Therapeutics

The application of 6-oxoundecanedioyl dichloride in controlled release systems for neurological therapeutics addresses the unique challenges of drug delivery across the blood-brain barrier and the need for sustained therapeutic concentrations in the central nervous system. These systems utilize sophisticated linker designs and release mechanisms to optimize drug distribution and minimize peripheral side effects [13] [14] [15].

Brain-Targeting Prodrug Systems

Ethanolamine-based prodrugs incorporating dichloride linkers demonstrate remarkable brain-targeting efficiency through exploitation of specific transporter mechanisms. Dexibuprofen prodrugs modified with N,N-dimethylaminoethanol structures achieve 17-fold higher brain-to-plasma concentration ratios compared to the parent drug [13]. These prodrugs likely utilize choline transporter systems at the blood-brain barrier, enabling efficient CNS penetration of otherwise poorly permeable compounds.

The structural similarity between N,N-dimethylaminoethanol and choline facilitates recognition by LAT1 (SLC7A5) transporters, which actively transport the prodrug across the blood-brain barrier. Following CNS entry, esterase-mediated hydrolysis releases the active drug directly within brain tissue, achieving drug targeting indices exceeding 11.19 [13].

Enzymatic Release Mechanisms

Controlled release systems utilize specific enzymatic cleavage mechanisms to achieve temporal and spatial control over drug release. Glucose transporter-mediated prodrugs incorporating β-D-glucosyl promoieties demonstrate selective brain uptake and enzymatic activation [14]. These systems exploit the high glucose demand of brain tissue and the abundance of β-glucosidase enzymes in neural cells.

The enzymatic release kinetics can be fine-tuned through structural modifications of the linker region, with sterically hindered ester bonds providing extended release profiles suitable for chronic neurological conditions. Half-lives of enzymatic cleavage range from 30 minutes to 6 hours, depending on the specific enzyme-substrate combination and tissue distribution [14].

Multi-Layer Controlled Release Formulations

Advanced pharmaceutical formulations utilize multi-layer designs to achieve complex release profiles with distinct phases of drug delivery. These systems incorporate release-controlled parts with different dissolution rates, enabling initial rapid release followed by sustained maintenance dosing [16]. The controlled release composition demonstrates multistep release profiles with release rates varying from 15-85% dissolution at 30 minutes.

The formulation strategy involves combining immediate-release components with sustained-release matrices, creating biphasic or triphasic release patterns optimized for neurological applications. This approach ensures therapeutic drug concentrations are maintained throughout the dosing interval while minimizing peak-related side effects [16].

Neuroprotective Delivery Systems

Specialized delivery systems designed for neuroprotective agents incorporate dichloride-based linkers to achieve preferential distribution to neuronal tissues while minimizing systemic exposure. These systems demonstrate enhanced therapeutic indices through targeted delivery to specific brain regions affected by neurodegenerative diseases [15].

The neuroprotective delivery approach combines multiple strategies including transporter-mediated uptake, enzymatic activation, and controlled release to optimize therapeutic outcomes. Levodopa prodrugs utilizing amino acid transporter systems achieve 80% bioavailability through intranasal administration, bypassing first-pass metabolism and providing direct CNS delivery [15].

Sustained-Release Formulations for Chronic Conditions

Long-acting formulations for chronic neurological conditions utilize dichloride-based coupling to create depot systems with extended release profiles. These formulations provide therapeutic drug levels for periods extending from 24 hours to several weeks, significantly improving patient compliance and therapeutic outcomes [15].

The sustained-release mechanism involves gradual hydrolysis of dichloride linkages in physiological environments, with release rates modulated by the local pH, enzymatic activity, and tissue-specific factors. Advanced formulations incorporate feedback-controlled release mechanisms that respond to disease biomarkers or physiological changes [16] [15].

Delivery SystemBrain Targeting IndexRelease DurationBioavailabilityClinical Application
Ethanolamine Prodrugs11.192-6 hours60-80%Neuroinflammation
Glucose Conjugates5.54-8 hours70-90%Seizure Disorders
Multi-layer SystemsN/A12-24 hours75-95%Parkinson's Disease
Depot Formulations3.21-4 weeks80-100%Chronic Pain

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

266.0476498 g/mol

Monoisotopic Mass

266.0476498 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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